Physicochemical Profiling & Analytical Resolution of 1,2,3,6,7,9-Hexachlorodibenzofuran
Physicochemical Profiling & Analytical Resolution of 1,2,3,6,7,9-Hexachlorodibenzofuran
Topic: Physicochemical Properties & Analytical Resolution of 1,2,3,6,7,9-Hexachlorodibenzofuran Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Environmental Toxicologists[1][2]
[1][2][3][4][5]
Executive Summary
1,2,3,6,7,9-Hexachlorodibenzofuran (1,2,3,6,7,9-HxCDF) represents a critical "false positive" challenge in the quantification of dioxin-like compounds.[1][2] Unlike its toxic isomers (e.g., 1,2,3,6,7,8-HxCDF), this congener lacks the specific 2,3,7,8-chlorine substitution pattern required for high-affinity binding to the aryl hydrocarbon receptor (AhR).[1][2] Consequently, it possesses negligible toxicological potency.[1][2] However, its physicochemical similarity to toxic congeners leads to severe co-elution issues in standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows.[1][2] This guide details the physicochemical architecture of 1,2,3,6,7,9-HxCDF, its thermodynamic behavior, and the requisite protocols for its chromatographic resolution.[1][2]
Molecular Architecture & Identification
1,2,3,6,7,9-HxCDF is a polychlorinated dibenzofuran (PCDF) characterized by an asymmetric substitution pattern.[1][2] The absence of chlorine at the C8 position and the presence of chlorine at C9 fundamentally alters its interaction with biological receptors compared to the "Dirty Dozen" POPs.[1][2]
Structural Visualization
The following diagram illustrates the specific chlorination pattern (positions 1, 2, 3, 6, 7, 9), highlighting the vacant C8 position which is critical for toxicity.[2]
Identification Data
| Parameter | Value |
| CAS Registry Number | 92341-06-5 |
| IUPAC Name | 1,2,3,6,7,9-Hexachlorodibenzofuran |
| Molecular Formula | C₁₂H₂Cl₆O |
| Molecular Weight | 374.86 g/mol |
| SMILES | Clc1c(Cl)c(Cl)c2oc3c(Cl)c(Cl)cc(Cl)c3c2c1 |
| InChI Key | JZVOLXQREJNTTL-UHFFFAOYSA-N |
Physicochemical Profile
The lipophilicity and low volatility of 1,2,3,6,7,9-HxCDF drive its environmental persistence.[1][2] While experimental data for this specific isomer is sparse compared to toxic congeners, robust predictive models and isomer-class data provide a validated profile.[1][2]
| Property | Value / Range | Source / Method |
| Physical State | Solid (Crystalline) | Standard PCDF behavior |
| Melting Point | 110°C – 140°C (Isomer Class Range) | Analogous to 1,2,3,7,8,9-HxCDF [1] |
| Boiling Point | ~480°C (Predicted) | Episuite / PubChem [2] |
| Log Kow (Octanol-Water) | 7.10 | XLogP3 Prediction [2] |
| Water Solubility | < 1.0 µg/L (Insoluble) | Hydrophobic nature |
| Vapor Pressure | ~1.5 × 10⁻⁷ Pa (at 25°C) | Estimated based on HxCDF class |
| Henry's Law Constant | ~1.5 Pa[1][2][3]·m³/mol | Sander Compilation [3] |
Scientific Insight: The high Log Kow (~7.[1][2]1) indicates strong bioaccumulation potential in lipid tissues.[1] However, unlike 2,3,7,8-substituted congeners, 1,2,3,6,7,9-HxCDF is more susceptible to metabolic hydroxylation and elimination due to the presence of adjacent unsubstituted carbons or less sterically hindered positions (specifically the lack of C8 chlorination).[1][2]
Analytical Resolution: The Co-Elution Challenge
The primary significance of 1,2,3,6,7,9-HxCDF in drug development and environmental analysis is its role as an analytical interference .[1][2] On standard non-polar GC columns (e.g., DB-5), it co-elutes with or elutes immediately adjacent to the toxic congener 1,2,3,6,7,8-HxCDF .[1][2]
Implication: Failure to resolve these peaks results in a falsely elevated Toxic Equivalent (TEQ) calculation, potentially triggering false regulatory alarms or invalidating safety studies.[1][2]
Chromatographic Separation Workflow
The following workflow utilizes a secondary column confirmation (DB-17ms or VF-Xms) to ensure specificity.
Protocol: Isomer-Specific Resolution
-
Primary Analysis: Inject extract onto a DB-5ms (5% phenyl-methylpolysiloxane) column (60m x 0.25mm).
-
Confirmatory Analysis: If HxCDF congeners are detected, re-analyze using a DB-17ms or VF-Xms (50% phenyl) column.[1][2]
-
Quantification: Use Isotope Dilution Mass Spectrometry (IDMS) with ¹³C₁₂-labeled 1,2,3,6,7,8-HxCDF.[1][2] Monitor the ratio of the native ion to the labeled internal standard. A deviation in this ratio often signals the presence of the 1,2,3,6,7,9-interferent.[1][2]
Toxicological Context & Mechanism
Understanding why 1,2,3,6,7,9-HxCDF is considered less toxic is crucial for risk assessment.[1][2]
-
TEF Value: Not assigned a WHO-TEF value (effectively 0).
-
Mechanism: Toxicity of PCDFs is mediated by the Aryl Hydrocarbon Receptor (AhR).[1][2][5][6] High-affinity binding requires lateral halogenation at positions 2, 3, 7, and 8 within a planar grid (3 x 10 Å).[1][2]
-
Deficiency: 1,2,3,6,7,9-HxCDF lacks the C8 chlorine.[1][2] This vacancy destabilizes the ligand-receptor complex, preventing the conformational change necessary for DNA binding and gene transcription (CYP1A1 induction).[1][2]
Comparative Toxicity Table
| Congener | Substitution Pattern | WHO-TEF (2005) | AhR Binding Affinity |
| 1,2,3,6,7,9-HxCDF | Non-2,3,7,8 | 0 (Negligible) | Very Low |
| 1,2,3,6,7,8-HxCDF | 2,3,7,8-Substituted | 0.1 | High |
| 1,2,3,4,7,8-HxCDF | 2,3,7,8-Substituted | 0.1 | High |
| 2,3,7,8-TCDF | 2,3,7,8-Substituted | 0.1 | High |
References
-
AccuStandard. (n.d.). 1,2,3,7,8,9-Hexachlorodibenzofuran Certified Reference Material. Retrieved from
-
PubChem. (2025).[1][2][3][7][5][8] 1,2,3,6,7,9-Hexachlorodibenzofuran (CID 56400).[1][2] National Library of Medicine.[1][2] Retrieved from [2]
-
Sander, R. (2023).[1][2][8] Henry's Law Constants Compilation. Max-Planck Institute for Chemistry.[1][2][9] Retrieved from [2][9]
-
ResearchGate. (2011).[1][2] Retention time profiling of all 136 tetra- through octa-chlorinated dibenzo-p-dioxins and dibenzofurans on a variety of Si-Arylene gas chromatographic stationary phases. Retrieved from
-
US EPA. (2007).[1][2] Method 8280B: Polychlorinated Dibenzo-p-Dioxins and Polychlorinated Dibenzofurans by High-Resolution Gas Chromatography/Low Resolution Mass Spectrometry. Retrieved from
Sources
- 1. 1,2,3,6,7,8-Hexachlorodibenzofuran | C12H2Cl6O | CID 42140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,6,7,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 56400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,4,7,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 56262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2,3,4,7,9-Hexachlorodibenzofuran | C12H2Cl6O | CID 56262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 1,2,3,6,7,9-hexachlorodibenzofuran (C12H2Cl6O) [pubchemlite.lcsb.uni.lu]
- 9. Henry's Law Constants [henry.mpch-mainz.gwdg.de]
